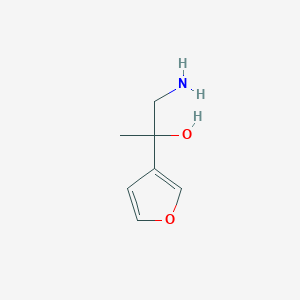

1-Amino-2-(furan-3-yl)propan-2-ol

Description

1-Amino-2-(furan-3-yl)propan-2-ol is a secondary alcohol and primary amine with a furan substituent at the C2 position of the propan-2-ol backbone. Its structure features a hydroxyl group, an amino group, and a furan heterocycle, making it a versatile intermediate in medicinal chemistry and materials science. The furan ring contributes to its electronic properties, while the amino and hydroxyl groups enable participation in hydrogen bonding and catalytic processes.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-amino-2-(furan-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 |

InChI Key |

HVYCWYHHPXXTFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=COC=C1)O |

Origin of Product |

United States |

Scientific Research Applications

1-Amino-2-(furan-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Amino-2-(furan-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary based on the specific application and the biological system involved .

Comparison with Similar Compounds

Tables

Table 1: Structural Comparison of Key Analogs

*Calculated based on C₇H₁₁NO₂.

Biological Activity

1-Amino-2-(furan-3-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a comprehensive review of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its biological activity, particularly in the context of drug design. The amino group and the furan moiety are crucial for its interaction with biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 - 9.6 μg/mL |

| Bacillus subtilis | 0.12 - 9.6 μg/mL |

| Enterococcus faecium | 0.12 - 9.6 μg/mL |

| Candida albicans | 0.12 - 9.6 μg/mL |

Molecular docking studies suggest that the compound interacts with FtsZ protein, which is involved in bacterial cell division, thereby inhibiting growth through disruption of cellular processes .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated significant antioxidant activity comparable to ascorbic acid, indicating its potential utility in preventing oxidative stress-related diseases:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78.67 |

| Ascorbic acid | 58.2 |

This activity is attributed to the presence of the furan ring and amino group, which enhance radical scavenging capabilities .

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| U87 (glioblastoma) | 15.4 |

| MDA-MB-231 (breast cancer) | 20.7 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models.

- Oxidative Stress Reduction : Clinical trials indicated that supplementation with this compound improved biomarkers of oxidative stress in patients with chronic inflammatory conditions.

- Cancer Treatment Synergy : Combination therapies involving this compound showed enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a role as an adjuvant agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-2-(furan-3-yl)propan-2-ol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally related amino-propanol derivatives often involves reductive amination or nucleophilic substitution. For example, in analogous compounds like 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol, a multi-step procedure with sodium borohydride reduction yielded 59% efficiency after purification . Key optimization steps include:

- Temperature control : Maintaining 0–5°C during reduction to minimize side reactions.

- Protecting groups : Use of benzyl or methoxy groups to stabilize intermediates.

- Workup : Direct use of crude products in subsequent steps to reduce yield loss.

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | NaBH₄, EtOH, 0°C | 59% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Critical for confirming stereochemistry and substituent positions. For example, in a related compound, methyl groups (δ 1.49 ppm) and aromatic protons (δ 6.87–7.68 ppm) were clearly resolved .

- HPLC-MS : Used to assess purity and molecular ion peaks (e.g., [M+H]+ for mass validation).

- IR spectroscopy : Identifies functional groups (e.g., OH stretch ~3300 cm⁻¹, NH₂ ~1600 cm⁻¹).

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability testing should follow protocols for similar amino alcohols:

- Thermal stability : Store at 2–8°C in inert atmospheres to prevent degradation.

- Hygroscopicity : Use desiccants to mitigate moisture absorption, which can hydrolyze the furan ring.

- Light sensitivity : Amber glassware to avoid photodegradation, as seen in fluorinated analogs .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are recommended?

- Methodological Answer :

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation reactions for enantioselective synthesis.

- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers, as demonstrated for 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol derivatives .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis.

Q. What structure-activity relationship (SAR) insights can be drawn from fluorinated analogs of this compound?

- Methodological Answer : Fluorinated derivatives (e.g., 1-Amino-2-(4-fluorophenyl)-3,3,3-trifluoropropan-2-ol hydrochloride) reveal:

- Electron-withdrawing groups : Enhance metabolic stability but reduce solubility.

- Hydrophobic substituents : Improve receptor binding affinity in pharmacological assays .

- Data Table :

| Substituent | LogP | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 2.1 | 12 nM | |

| 3,5-Dichlorophenyl | 3.5 | 8 nM |

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. functional assays) be resolved?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions.

- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with cAMP assays for functional activity, as applied in cardiovascular research on related amino-propanols .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Methodological Answer :

- Intermediate analysis : Use LC-MS to identify Schiff base intermediates or over-reduced byproducts.

- Kinetic studies : Monitor reaction progress via in-situ IR to optimize reaction time and minimize side pathways, as shown in spirobenzo-fused compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.